![molecular formula C8H8ClN3O2 B12522503 2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide CAS No. 652992-39-7](/img/structure/B12522503.png)
2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group attached to an acetamide moiety, which is further linked to a pyridin-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide typically involves the reaction of 2-aminopyridine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:
Step 1: Dissolve 2-aminopyridine in an appropriate solvent, such as dichloromethane.
Step 2: Add triethylamine to the solution to act as a base.
Step 3: Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature to control the exothermic reaction.
Step 4: Stir the reaction mixture at room temperature for several hours to ensure complete reaction.
Step 5: Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
化学反应分析
Types of Reactions
2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Formation of new amides or thioamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
科学研究应用
2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the pyridin-2-yl moiety play crucial roles in binding to the active sites of these targets. The compound can inhibit enzyme activity by forming stable complexes with the enzyme, thereby blocking substrate access.
相似化合物的比较
Similar Compounds
N-(Pyridin-2-yl)acetamide: Lacks the chloro group, resulting in different reactivity and binding properties.
2-Chloro-N-(pyridin-3-yl)acetamide: The position of the pyridinyl group affects the compound’s binding affinity and reactivity.
N-(Pyridin-2-yl)benzamide: Contains a benzamide moiety instead of an acetamide, leading to different chemical properties.
Uniqueness
2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide is unique due to the presence of both the chloro group and the pyridin-2-yl moiety, which confer specific reactivity and binding characteristics. These features make it a valuable compound in the synthesis of biologically active molecules and in the study of enzyme inhibition.
属性
CAS 编号 |
652992-39-7 |
|---|---|
分子式 |
C8H8ClN3O2 |
分子量 |
213.62 g/mol |
IUPAC 名称 |
2-chloro-N-(pyridin-2-ylcarbamoyl)acetamide |
InChI |
InChI=1S/C8H8ClN3O2/c9-5-7(13)12-8(14)11-6-3-1-2-4-10-6/h1-4H,5H2,(H2,10,11,12,13,14) |
InChI 键 |
OPUOYQSRCZPJAE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)NC(=O)NC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-{5-[(phenylsulfanyl)methyl]-1,2-oxazol-3-yl}benzoate](/img/structure/B12522434.png)
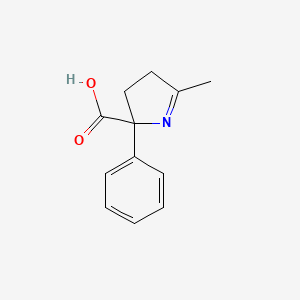
![2-Methyl-2-{[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}propanenitrile](/img/structure/B12522452.png)
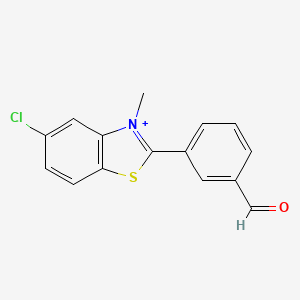
![[(1,2-Diiodocyclopropyl)methyl]benzene](/img/structure/B12522463.png)
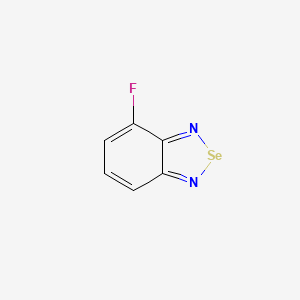
silane](/img/structure/B12522467.png)
![4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine](/img/structure/B12522473.png)
![6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal](/img/structure/B12522483.png)
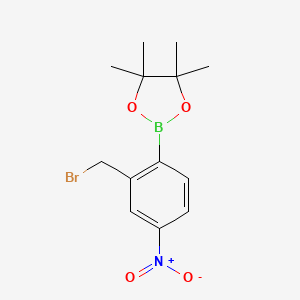
![9,9'-(1,4-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]](/img/structure/B12522490.png)
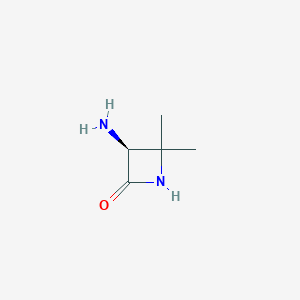

![3,6-Bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acridine](/img/structure/B12522501.png)
